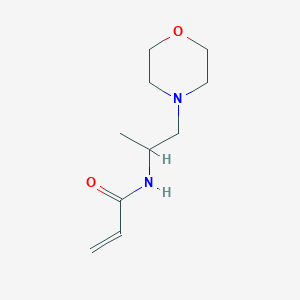![molecular formula C12H15ClN2O2 B7557650 N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide, also known as CAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 4-methylphenylpropanoic acid and has been synthesized using different methods.
作用机制
The mechanism of action of N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide is not fully understood, but it is believed to involve the inhibition of various metabolic pathways in cancer cells, fungi, and bacteria. N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and cell wall components, leading to the death of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. It has also been reported to have anti-inflammatory and antioxidant properties. N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been shown to reduce the levels of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases, including cancer and neurodegenerative disorders.
实验室实验的优点和局限性
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It can be synthesized using simple procedures and is readily available from chemical suppliers. However, N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide.
未来方向
There are several future directions for the research on N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science. The development of more efficient synthesis methods for N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide could lead to increased availability and reduced cost, making it more accessible for research and development. Further investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, could lead to the development of new treatments. The exploration of its applications in materials science could lead to the development of new materials with unique properties.
合成方法
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide can be synthesized using different methods, including the reaction of 4-methylphenylpropanoic acid with thionyl chloride and then reacting the resulting acid chloride with N-(2-aminoethyl)acetamide. Another method involves reacting 4-methylphenylpropanoic acid with oxalyl chloride and then reacting the resulting acid chloride with N-(2-aminoethyl)acetamide. These methods have been reported in the literature, and the resulting N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been characterized using various analytical techniques.
科学研究应用
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been studied for its potential applications in different fields, including medicine, agriculture, and materials science. In medicine, N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been investigated for its anticancer, antifungal, and antibacterial properties. It has been shown to inhibit the growth of cancer cells, such as breast cancer, lung cancer, and prostate cancer cells, by inducing apoptosis and inhibiting cell proliferation. N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has also been reported to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
In agriculture, N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been studied for its potential as a herbicide and insecticide. It has been shown to inhibit the growth of weeds and pests by interfering with their metabolic processes. N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has also been investigated for its potential as a material for the development of sensors and electronic devices due to its unique properties.
属性
IUPAC Name |
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-11(16)14-9-5-4-8(2)10(6-9)15-12(17)7-13/h4-6H,3,7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAVZWGDHOGAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)

![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)
![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)

![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)
